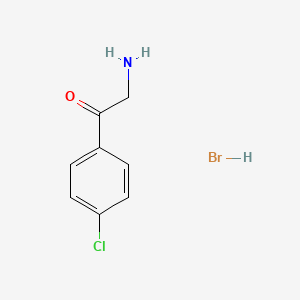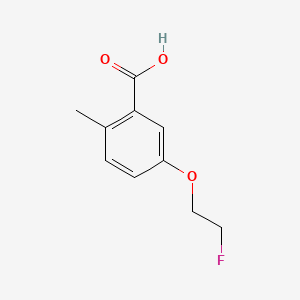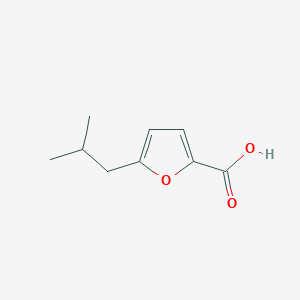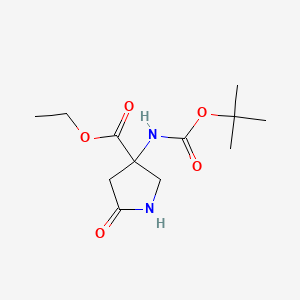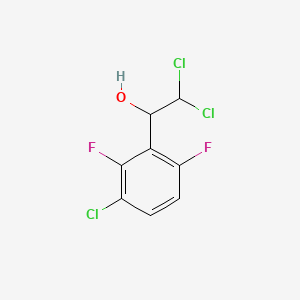![molecular formula C12H17N3O3 B14775739 2-amino-N-ethyl-N-[(3-nitrophenyl)methyl]propanamide](/img/structure/B14775739.png)
2-amino-N-ethyl-N-[(3-nitrophenyl)methyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-N-ethyl-N-[(3-nitrophenyl)methyl]propanamide is an organic compound with a complex structure that includes an amino group, an ethyl group, and a nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-ethyl-N-[(3-nitrophenyl)methyl]propanamide typically involves the reaction of 3-nitrobenzyl chloride with N-ethylpropanamide in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually heated to facilitate the reaction, and the product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and minimize impurities. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-N-ethyl-N-[(3-nitrophenyl)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under suitable conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group may yield nitroso or nitro compounds, while reduction may yield amino derivatives.
Applications De Recherche Scientifique
2-amino-N-ethyl-N-[(3-nitrophenyl)methyl]propanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein modifications.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-amino-N-ethyl-N-[(3-nitrophenyl)methyl]propanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrophenyl group can participate in various chemical reactions. These interactions can affect the activity of enzymes and other proteins, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-amino-N-ethylpropanamide
- 3-nitrobenzylamine
- N-ethyl-N-(3-nitrophenyl)methylamine
Uniqueness
2-amino-N-ethyl-N-[(3-nitrophenyl)methyl]propanamide is unique due to the presence of both an amino group and a nitrophenyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C12H17N3O3 |
|---|---|
Poids moléculaire |
251.28 g/mol |
Nom IUPAC |
2-amino-N-ethyl-N-[(3-nitrophenyl)methyl]propanamide |
InChI |
InChI=1S/C12H17N3O3/c1-3-14(12(16)9(2)13)8-10-5-4-6-11(7-10)15(17)18/h4-7,9H,3,8,13H2,1-2H3 |
Clé InChI |
ZBYVLZCBKXPXIT-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)C(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


